molecular formula C13H24O2 B14731408 2-Methylcyclohexyl 2-methylpentanoate CAS No. 5448-34-0

2-Methylcyclohexyl 2-methylpentanoate

Cat. No.: B14731408
CAS No.: 5448-34-0
M. Wt: 212.33 g/mol
InChI Key: AFZVDXFCPUPESB-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl 2-methylpentanoate is an organic compound with the molecular formula C13H24O2 It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclohexyl 2-methylpentanoate typically involves the esterification reaction between 2-methylcyclohexanol and 2-methylpentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexyl 2-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Methylcyclohexyl 2-methylpentanoic acid.

    Reduction: 2-Methylcyclohexanol and 2-methylpentanol.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

2-Methylcyclohexyl 2-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 2-Methylcyclohexyl 2-methylpentanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylpentanoate: Similar ester structure but with a different alcohol component.

    Ethyl 2-methylpentanoate: Another ester with a different alcohol component.

    2-Methylcyclohexanol: The alcohol component used in the synthesis of 2-Methylcyclohexyl 2-methylpentanoate.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl ring and a branched pentanoate group makes it particularly interesting for various applications, especially in fields requiring specific molecular interactions and properties.

Properties

CAS No.

5448-34-0

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(2-methylcyclohexyl) 2-methylpentanoate

InChI

InChI=1S/C13H24O2/c1-4-7-11(3)13(14)15-12-9-6-5-8-10(12)2/h10-12H,4-9H2,1-3H3

InChI Key

AFZVDXFCPUPESB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)OC1CCCCC1C

Origin of Product

United States

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